molecular formula C16H32INO B12581586 Undecanamide, N-butyl-11-iodo-N-methyl- CAS No. 199529-05-0

Undecanamide, N-butyl-11-iodo-N-methyl-

Cat. No.: B12581586
CAS No.: 199529-05-0
M. Wt: 381.34 g/mol
InChI Key: QZVIPIUGPGKDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecanamide, N-butyl-11-iodo-N-methyl- is an organic compound with the molecular formula C16H32INO. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undecanamide, N-butyl-11-iodo-N-methyl- typically involves the reaction of an appropriate carboxylic acid derivative with an amine. One common method is the reaction of an acid chloride with N-butyl-N-methylamine in the presence of a base to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Undecanamide, N-butyl-11-iodo-N-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Undecanamide, N-butyl-11-iodo-N-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Undecanamide, N-butyl-11-iodo-N-methyl- involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. Additionally, the amide group can form hydrogen bonds, affecting the compound’s solubility and biological activity .

Comparison with Similar Compounds

Properties

CAS No.

199529-05-0

Molecular Formula

C16H32INO

Molecular Weight

381.34 g/mol

IUPAC Name

N-butyl-11-iodo-N-methylundecanamide

InChI

InChI=1S/C16H32INO/c1-3-4-15-18(2)16(19)13-11-9-7-5-6-8-10-12-14-17/h3-15H2,1-2H3

InChI Key

QZVIPIUGPGKDDO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)CCCCCCCCCCI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.